

An In-Depth Technical Guide to Rimacalib: Chemical Structure, Properties, and Preclinical Profile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimacalib (also known as SMP-114) is a potent and orally bioavailable small molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data of **Rimacalib**. It is intended to serve as a technical guide for researchers and professionals in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and effects on inflammatory pathways relevant to diseases such as rheumatoid arthritis. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

Rimacalib is a synthetic organic compound with a complex heterocyclic structure. Its fundamental chemical and physical properties are summarized below.



Property	Value	Reference	
IUPAC Name	N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide	[1][2]	
Synonyms	SMP-114	[3][4][5]	
CAS Number	215174-50-8	[4]	
Molecular Formula	C22H23FN4O2	[4]	
Molecular Weight	394.44 g/mol	[4]	
Appearance	Solid		
Solubility	Soluble in DMSO	[4]	

Mechanism of Action: Inhibition of CaMKII

Rimacalib functions as a direct inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a serine/threonine protein kinase that plays a crucial role in various cellular signaling cascades.

In Vitro Kinase Inhibition

Rimacalib has been shown to inhibit the activity of different CaMKII isoforms with varying potency. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

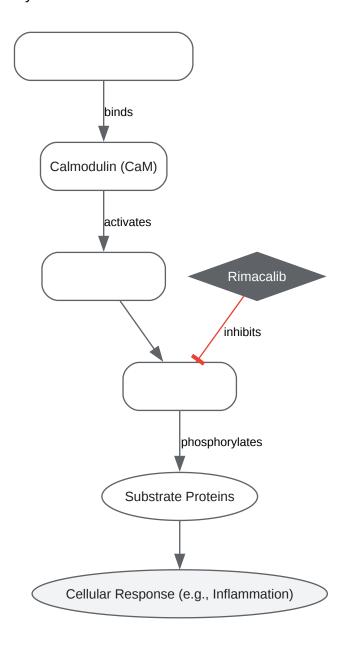
CaMKII Isoform	IC50
CaMKIIα	~1 µM
СаМКІІу	~30 μM

CaMKII Signaling Pathway

CaMKII is a key downstream effector of calcium signaling. An increase in intracellular calcium leads to the activation of calmodulin (CaM), which in turn binds to and activates CaMKII.



Activated CaMKII can then phosphorylate a wide range of substrate proteins, leading to the modulation of various cellular processes, including inflammation. In the context of rheumatoid arthritis, CaMKII is implicated in the signaling pathways that drive the production of proinflammatory cytokines in synovial fibroblasts.



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Figure 1: Simplified CaMKII signaling pathway and the inhibitory action of Rimacalib.

Preclinical Pharmacokinetics



While comprehensive pharmacokinetic data for **Rimacalib** in the public domain is limited, it has been described as an orally available compound.[3] The table below summarizes hypothetical preclinical pharmacokinetic parameters in rodents, which are critical for designing in vivo efficacy studies. Note: The following data are illustrative and not based on published studies for **Rimacalib**.

Paramet er	Species	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Oral Bioavail ability (%)
Rimacali b	Rat	10	Oral	500	2	6	40
Rimacali b	Mouse	10	Oral	800	1	4	55

Efficacy in a Preclinical Model of Rheumatoid Arthritis

Rimacalib has been investigated for its potential therapeutic effects in the context of rheumatoid arthritis.

Effect on Cytokine Production in Rheumatoid Synovial Fibroblasts

A key aspect of rheumatoid arthritis pathology is the overproduction of pro-inflammatory cytokines by synovial fibroblasts. The effect of **Rimacalib** on the production of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical measure of its anti-inflammatory potential. One study investigated the effects of SMP-114 on rheumatoid synovial fibroblasts (RSF) cultured under pro-inflammatory and hypoxic conditions.[6] While this particular study found that SMP-114 did not reduce VEGF production, it highlights the methodology for assessing the impact of CaMKII inhibition on cytokine expression in this cell type.[6]

Experimental Protocols



In Vitro CaMKII Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of **Rimacalib** against CaMKII.

Materials:

- Recombinant human CaMKIIα or CaMKIIγ
- ATP
- Syntide-2 (substrate peptide)
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
- Rimacalib (dissolved in DMSO)
- Radiolabeled ATP ([\gamma-32P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
- · 96-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of Rimacalib in DMSO.
- In a 96-well plate, add the kinase buffer, recombinant CaMKII, and the substrate peptide.
- Add the diluted **Rimacalib** or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP (and [\gamma-32P]ATP if using a radioactive method).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a high concentration of EDTA).

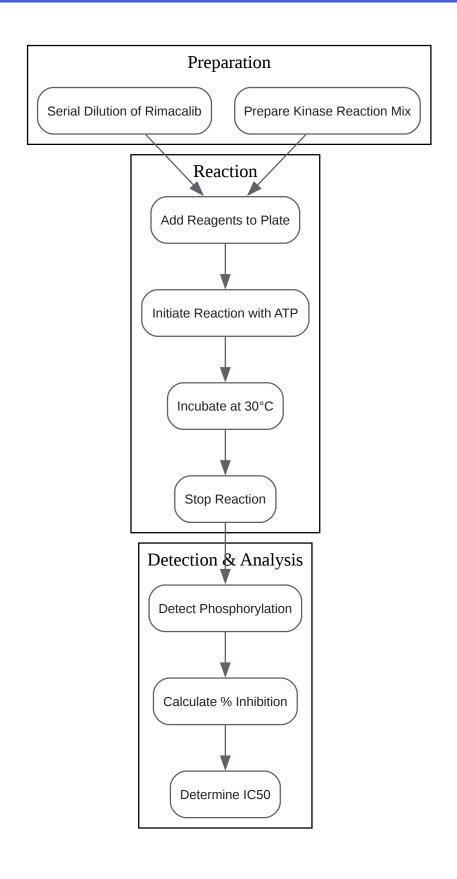






- Detect the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting or luminescence detection).
- Calculate the percentage of inhibition for each concentration of **Rimacalib** and determine the IC50 value.





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Figure 2: Workflow for an in vitro CaMKII inhibition assay.



Measurement of Cytokine Inhibition in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

This protocol describes a method to evaluate the effect of **Rimacalib** on the production of TNF- α and IL-6 by primary human RASFs.

Materials:

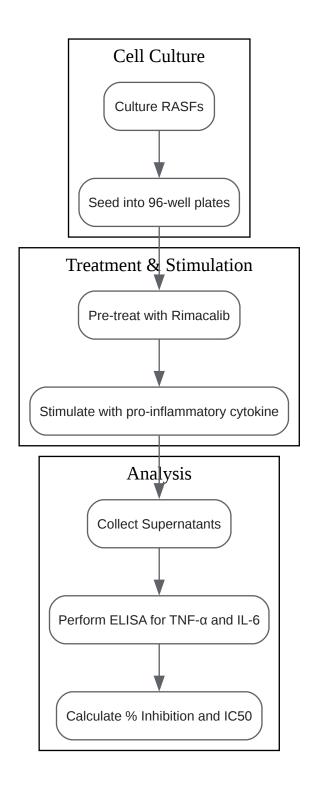
- Primary human RASFs
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Recombinant human Tumor Necrosis Factor-alpha (TNF- α) or Interleukin-1 beta (IL-1 β) for stimulation
- Rimacalib (dissolved in DMSO)
- ELISA kits for human TNF-α and IL-6
- 96-well cell culture plates
- Plate reader for ELISA

Procedure:

- Cell Culture: Culture primary human RASFs in T75 flasks until they reach 80-90% confluency.
- Seeding: Seed the RASFs into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of Rimacalib (or DMSO as a vehicle control) for 1-2 hours.
- Stimulation: Stimulate the cells with a pro-inflammatory cytokine such as TNF- α (e.g., 10 ng/mL) or IL-1 β (e.g., 1 ng/mL) for 24 hours.
- Supernatant Collection: After the incubation period, collect the cell culture supernatants.



- ELISA: Measure the concentrations of TNF- α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of **Rimacalib** and determine the IC50 values.





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Figure 3: Workflow for measuring cytokine inhibition in RASFs.

Conclusion

Rimacalib is a promising CaMKII inhibitor with demonstrated in vitro activity and oral availability. Its mechanism of action, targeting a key inflammatory signaling pathway, suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. This technical guide provides a foundational understanding of **Rimacalib**'s chemical and biological properties. Further research, particularly in the areas of in vivo pharmacokinetics and efficacy in various disease models, will be crucial for its continued development. The provided experimental protocols offer a starting point for researchers to further investigate the therapeutic potential of **Rimacalib**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Rimacalib: Chemical Structure, Properties, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available



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